N-(4-Aminophenyl)-2-(hexyloxy)benzamide

Opioid Pharmacology Receptor Binding Structure-Activity Relationship

AH-7921 is a synthetic benzamide with balanced μ/κ opioid receptor agonism (MOR Ki = 60 nM, KOR Ki = 34 nM). This certified reference material is essential for developing LC-MS/MS and GC-MS methods for NSO detection, and serves as a benchmark in SAR programs exploring benzamide-based analgesics. Due to its Schedule I classification, procurement requires a valid DEA registration. For approved research use only.

Molecular Formula C19H24N2O2
Molecular Weight 312.4 g/mol
CAS No. 1020057-09-3
Cat. No. B1437981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-2-(hexyloxy)benzamide
CAS1020057-09-3
Molecular FormulaC19H24N2O2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C19H24N2O2/c1-2-3-4-7-14-23-18-9-6-5-8-17(18)19(22)21-16-12-10-15(20)11-13-16/h5-6,8-13H,2-4,7,14,20H2,1H3,(H,21,22)
InChIKeyRTIPPVVSQCGVJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-2-(hexyloxy)benzamide (AH-7921): Chemical Identity, Class, and Baseline Characteristics for Scientific Procurement


N-(4-Aminophenyl)-2-(hexyloxy)benzamide, commonly referred to as AH-7921, is a synthetic benzamide derivative that belongs to the class of non-fentanyl novel synthetic opioids (NSOs) [1]. First synthesized in the mid-1970s by Allen & Hanburys, this compound was developed as an analgesic candidate but was never brought to market [1]. It is characterized by a benzamide core bearing an N-(4-aminophenyl) group and an ortho-hexyloxy substituent, yielding a molecular formula of C19H24N2O2 and a molecular weight of 312.4 g/mol [2]. AH-7921 acts as an agonist at the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) and is classified as a Schedule I controlled substance in the United States due to its high abuse potential [1].

Why Generic Substitution of N-(4-Aminophenyl)-2-(hexyloxy)benzamide (AH-7921) with In-Class Analogs or Benzamide Derivatives Fails


The benzamide class encompasses compounds with radically divergent biological profiles; minor structural modifications yield unpredictable shifts in receptor selectivity, potency, and off-target activity. For instance, while the simple 2-(hexyloxy)benzamide (exalamide) exhibits moderate antifungal activity [1], the introduction of an N-(4-aminophenyl) group in AH-7921 confers potent opioid receptor agonism [2]. Similarly, among opioid-active benzamides, AH-7921 displays a balanced μ/κ receptor profile that contrasts sharply with the highly μ-selective U-47700 or the structurally distinct MT-45 [3]. Substituting AH-7921 with a generic benzamide or even a structurally related NSO without precise quantitative validation therefore risks experimental failure, mischaracterized pharmacology, and invalid forensic or medicinal chemistry conclusions.

N-(4-Aminophenyl)-2-(hexyloxy)benzamide (AH-7921) Quantitative Differentiation Guide: Comparator-Based Evidence for Scientific Selection


μ-Opioid Receptor Binding Affinity: AH-7921 vs. U-47700 vs. Morphine

In competitive radioligand binding assays, AH-7921 binds to the human μ-opioid receptor (MOR) with a Ki of 60 nM, which is approximately 5.4-fold weaker than the structurally related U-47700 (Ki = 11.1 nM) and approximately 13.7-fold weaker than morphine (Ki = 4.37 nM) [1][2][3].

Opioid Pharmacology Receptor Binding Structure-Activity Relationship

κ-Opioid Receptor Binding Affinity: AH-7921 vs. U-47700

AH-7921 exhibits substantial affinity for the κ-opioid receptor (KOR) with a Ki of 34 nM, representing a MOR/KOR selectivity ratio of approximately 1.8 [1]. In stark contrast, U-47700 demonstrates a Ki of 287 nM at KOR, yielding a MOR/KOR selectivity ratio of approximately 25.9 [2].

Opioid Pharmacology Kappa Receptor Analgesic Development

In Vivo Analgesic Potency Relative to Morphine: AH-7921 vs. MT-45 vs. U-47700

In rodent models of antinociception, AH-7921 demonstrates oral analgesic potency equivalent to approximately 80-90% that of morphine [1][2]. This is comparable to the reported potency of racemic MT-45 (approximately 80% of morphine) [3], but notably lower than U-47700, which is 7.5-fold more potent than morphine in animal models [4].

Analgesic Potency In Vivo Pharmacology Opioid Comparison

Functional Divergence from Structural Analog Exalamide: Opioid Agonism vs. Antifungal Activity

The presence of an N-(4-aminophenyl) substituent in AH-7921 (C19H24N2O2) converts a simple antifungal benzamide into a potent opioid receptor agonist [1]. In contrast, the structurally related exalamide (2-(hexyloxy)benzamide, C13H19NO2), which lacks the aminophenyl group, exhibits only moderate antifungal activity and ranks lowest in potency among tested clinical antifungals (clotrimazole > econazole > miconazole > exalamide) [2].

Structure-Activity Relationship Benzamide Derivatives Functional Selectivity

Validated Research and Industrial Application Scenarios for N-(4-Aminophenyl)-2-(hexyloxy)benzamide (AH-7921)


μ- and κ-Opioid Receptor Binding and Functional Profiling

AH-7921 is a validated tool compound for investigating mixed μ/κ opioid receptor pharmacology. Its balanced affinity for MOR (Ki = 60 nM) and KOR (Ki = 34 nM) [1] makes it suitable for studies comparing biased agonism, receptor internalization, and downstream signaling differences relative to highly MOR-selective opioids like U-47700 or morphine.

Structure-Activity Relationship (SAR) Studies of Non-Fentanyl Synthetic Opioids

The compound serves as a benchmark in SAR programs exploring modifications to the 1-benzamidomethyl-1-cyclohexyldialkylamine scaffold. Quantitative binding data [1] enable precise evaluation of how substitutions (e.g., 4-phenyl, N-demethylation) alter receptor affinity and selectivity, informing the design of novel analgesics or forensic reference standards.

Forensic Toxicology and Analytical Reference Standard Development

Given its Schedule I status and involvement in fatal intoxications [2], AH-7921 is an essential reference material for developing and validating LC-MS/MS and GC-MS methods for detecting NSOs in biological matrices. Its distinct receptor profile [1] and in vivo potency relative to morphine [2] also support interpretive toxicology.

Comparative Analgesic Potency and Abuse Liability Assessment

With in vivo potency documented at 80-90% that of morphine [2][3], AH-7921 is a critical comparator in preclinical studies assessing analgesic efficacy, tolerance development, and reinforcing properties of emerging NSOs. Its distinct MOR/KOR ratio [1] provides a baseline for evaluating mixed-action opioid candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Aminophenyl)-2-(hexyloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.